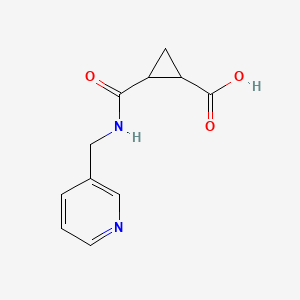
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by its cyclopropane ring and pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the introduction of the pyridine and carbamoyl groups. Common synthetic routes include:
Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring using methods such as the Simmons-Smith reaction or the use of diazo compounds.
Amide Formation: The introduction of the carbamoyl group is achieved through amide bond formation, often using coupling reagents like carbodiimides (e.g., DCC, EDC).
Pyridine Derivatization: The pyridine moiety is typically introduced through nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amide formation reactions, often optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistency.
化学反应分析
Types of Reactions: 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclopropane ring to other functional groups, such as epoxides or ketones.
Reduction: Reduction reactions can reduce the pyridine ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace substituents on the pyridine ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Epoxides, ketones, and carboxylic acids.
Reduction Products: Reduced pyridines and alcohols.
Substitution Products: Substituted pyridines and cyclopropanes.
科学研究应用
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid can be used as a probe to study enzyme mechanisms and protein interactions. Its pyridine ring can interact with various biomolecules, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various industrial products.
作用机制
The mechanism by which 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can influence the conformation and reactivity of the molecule, affecting its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, triggering signaling cascades and physiological responses.
相似化合物的比较
2-(Pyridin-2-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid: This compound differs by the position of the pyridine nitrogen, which can affect its reactivity and biological activity.
2-(Pyridin-4-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid: Another positional isomer with distinct chemical and biological properties.
Uniqueness: 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, which influence its reactivity and interactions with biological targets. Its combination of cyclopropane and pyridine rings provides a distinct profile compared to other similar compounds.
属性
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMDVNVCRDJGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)
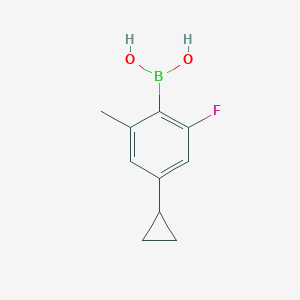
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

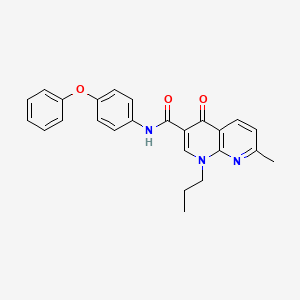
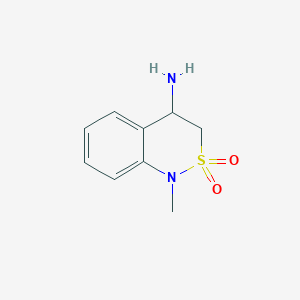
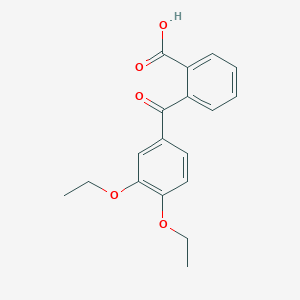
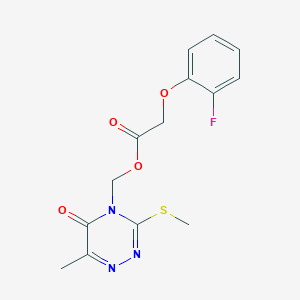
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2929789.png)
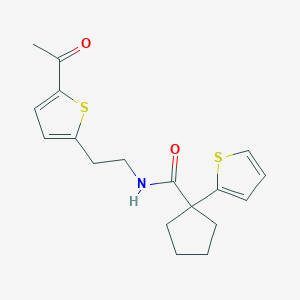
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
